A Technical Guide to the Physical and Chemical Properties of Chromium(III) Acetate
A Technical Guide to the Physical and Chemical Properties of Chromium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium(III) acetate, a compound of significant interest in various scientific domains, presents a complex and fascinating profile of physical and chemical properties. While often represented by the simple formula Cr(CH₃COO)₃, it predominantly exists as a trinuclear, oxo-centered complex. This guide provides an in-depth exploration of its core properties, chemical structure, reactivity, and established experimental protocols for its synthesis and characterization. Quantitative data are systematically presented in tables for clarity, and key processes are visualized through detailed diagrams to support research and development activities.
Core Physical and Chemical Properties
Chromium(III) acetate is typically a grayish-green to bluish-green powder.[1][2][3] Its properties can vary depending on its hydration state and whether it is the simple salt or the more common basic acetate complex. Trivalent chromium compounds are generally amphoteric.[1][2]
Quantitative Physical Data
The key physical and chemical identifiers for Chromium(III) acetate are summarized below.
| Property | Value | Notes |
| IUPAC Name | chromium(3+) triacetate[1] | |
| CAS Number | 1066-30-4[1][4] | |
| Molecular Formula | C₆H₉CrO₆[1][4][5] | For the simple, anhydrous salt. |
| Molecular Weight | 229.13 g/mol [1][4][5] | For the simple, anhydrous salt. |
| Appearance | Grayish-green to bluish-green powder[1][2][3] | Can also appear as blue-violet needles in hexahydrate form.[2] |
| Odor | Odorless[1][2] | |
| Melting Point | >400 °C[1][2][6] | Decomposes upon heating.[7] |
| Density | ~1.28 g/cm³[2] | |
| LogP (Octanol/Water) | 0.2 (at 22 °C, pH 5)[1] | Indicates low lipophilicity. |
Solubility Profile
The solubility of Chromium(III) acetate is dependent on the specific form of the salt and the solvent.
| Solvent | Solubility | Conditions |
| Water | 675 g/L[1][6] | At 20 °C, pH 5. Other sources note moderate or slight solubility, likely for different forms.[2][7] |
| DMSO | 10 mg/mL (43.64 mM)[8] | Sonication is recommended to aid dissolution.[8] |
| Acetone | Insoluble[9] | For Chromium(III) acetate hydroxide. |
| Alcohol | Practically insoluble[2] | For the monohydrate form. |
Chemical Structure and Reactivity
While the simple formula Cr(AcO)₃ is often used, the most commonly encountered and stable form of chromium(III) acetate is a basic, oxo-centered trinuclear complex.[10]
The Trinuclear Cation: [Cr₃O(CH₃COO)₆(H₂O)₃]⁺
This structure features three octahedral Cr(III) centers arranged in an equilateral triangle.[10] A central oxygen atom bridges the three chromium ions, and six acetate groups act as bridging ligands between pairs of chromium atoms. Three water molecules complete the coordination sphere of each chromium atom. This robust structure is also found in the basic acetates of Fe(III) and Mn(III).[10]
Reactivity
-
Thermal Decomposition : Upon heating, Chromium(III) acetate decomposes to form chromium oxide.[7]
-
Aqueous Behavior : Solutions of chromic acetate can be basic, capable of neutralizing acids.[2] In solution, the acetate ligands can be replaced by hydroxyl groups, which can lead to the opening of the trinuclear ring and the formation of linear species.[11][12]
-
Redox Potential : It is neither a strong oxidizing nor a strong reducing agent, but it can participate in redox reactions.[2]
-
Biological Activity : In a research context, Chromium(III) acetate has been identified as an inhibitor of AMP-activated protein kinase (AMPK), where it was shown to promote lipogenesis by inhibiting AMPK phosphorylation in adipocytes.[5]
Experimental Protocols
Synthesis from Potassium Dichromate
This protocol details a common laboratory-scale synthesis of Chromium(III) acetate, adapted from established inorganic preparation methods.[13]
Materials:
-
Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)
-
Sulfur dioxide (SO₂) gas or Ethyl alcohol
-
Concentrated Hydrochloric acid (HCl)
-
Concentrated Ammonia solution (NH₄OH)
-
Glacial Acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Reduction of Cr(VI) to Cr(III):
-
Dissolve 25 g of potassium dichromate in 500 mL of water.
-
Bubble sulfur dioxide gas through the solution until the color changes from orange-yellow to a pure green, indicating the complete reduction of Cr(VI) to Cr(III).[13]
-
Boil the resulting green solution to expel any excess SO₂.
-
Alternative Reduction: Add the Cr(VI) compound to a mixture of 420 mL water and 80 mL concentrated HCl, followed by the addition of 35 mL of ethyl alcohol. Boil the solution to remove excess alcohol and acetaldehyde.[13]
-
-
Precipitation of Chromium(III) Hydroxide:
-
Heat the solution of the chromic salt to boiling.
-
While stirring continuously, slowly add concentrated ammonia solution (approx. 40 mL) until the solution is slightly basic and chromium(III) hydroxide precipitates completely. Avoid a large excess of ammonia.[13]
-
-
Purification of the Precipitate:
-
Filter the precipitated Cr(OH)₃ using a large Buchner funnel under suction.
-
Wash the precipitate thoroughly with three 100 mL portions of boiling water to remove soluble salts.[13]
-
-
Formation of Chromium(III) Acetate:
-
Transfer the moist Cr(OH)₃ precipitate to an evaporating dish.
-
Dissolve the precipitate in approximately 100 mL of glacial acetic acid.[13]
-
-
Crystallization:
-
In a fume hood, evaporate the solution over a small flame almost to dryness. Stir frequently as the solution becomes more concentrated to prevent scorching.[13]
-
Transfer the resulting crystalline mass to a desiccator to dry completely.
-
Characterization Methodologies
The complex nature of chromium acetate in solution necessitates a multi-technique approach for thorough characterization.[11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is crucial for identifying the coordination modes of the acetate ligands. The separation between the antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies can distinguish between ionic, unidentate, bidentate, and bridging acetate groups.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ²H NMR can be used to further probe the acetate groups and their chemical environment, providing additional evidence for the different binding modes in solution.[11]
-
Fast Atom Bombardment (FAB) Mass Spectrometry : FAB-MS is a soft ionization technique used to confirm the mass of large, non-volatile complexes. It has been successfully employed to verify the existence of the intact trinuclear chromium cluster in solution.[11][12]
-
Ion Exchange Chromatography : This method separates chemical species based on their net charge. It is effective in separating the cationic trinuclear chromium acetate complexes from other potential anionic or neutral species in solution.[11][12]
References
- 1. Chromium(III) acetate | C6H9CrO6 | CID 14012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Chromium (III) compounds - DCCEEW [dcceew.gov.au]
- 4. strem.com [strem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chromium (III) Acetate Hydrate, 99% Pure | Noah Chemicals [store.noahchemicals.com]
- 7. americanelements.com [americanelements.com]
- 8. Chromium(III) acetate | TargetMol [targetmol.com]
- 9. 39430-51-8 CAS MSDS (CHROMIUM(III) ACETATE HYDROXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Chromium(III) acetate - Wikipedia [en.wikipedia.org]
- 11. Characterization of Chromium(III) Acetate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 12. Characterization of Chromium(III) Acetate in Aqueous Solution [opg.optica.org]
- 13. prepchem.com [prepchem.com]
